N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE
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Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodioxole ring, a cyano group, an ethylsulfamoyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the cyano group, and subsequent functionalization with the ethylsulfamoyl and methoxy groups. Common reagents used in these reactions include cyanogen bromide, ethylamine, and methanol. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzamides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE include other benzamides with different substituents, such as:
- N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(METHYLSULFAMOYL)-4-METHOXYBENZAMIDE
- N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPYLSULFAMOYL)-4-METHOXYBENZAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylsulfamoyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(ethylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-3-20-28(23,24)17-7-11(4-5-14(17)25-2)18(22)21-13-8-16-15(26-10-27-16)6-12(13)9-19/h4-8,20H,3,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZFUYROAGALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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